molecular formula C15H22FN3O4 B107670 Flestolol CAS No. 87721-62-8

Flestolol

Cat. No. B107670
CAS RN: 87721-62-8
M. Wt: 327.35 g/mol
InChI Key: ZPLOQFLCMVIWRY-UHFFFAOYSA-N
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Description

Flestolol is a short-acting beta-adrenergic receptor antagonist . It is an ultra-short-acting beta-adrenergic blocking agent without any intrinsic sympathomimetic activity .


Synthesis Analysis

The synthesis of Flestolol involves the acylation of glycidol with the acid chloride to produce the ester. This intermediate then reacts with an amine, obtained by the reaction of 1,1-dimethylethylenediamine with urea, to give Flestolol .


Molecular Structure Analysis

The IUPAC name for Flestolol is 3-{[1-(Carbamoylamino)-2-methyl-2-propanyl]amino}-2-hydroxypropyl 2-fluorobenzoate . The molecular formula is C15H22FN3O4 .

Scientific Research Applications

  • Electropharmacology in Supraventricular Tachycardia : Flestolol has shown efficacy in patients with supraventricular tachycardia, particularly those without structural heart disease. It effectively increased the effective refractory period of the atrioventricular (AV) node in patients, demonstrating its potential in controlling tachycardia by blocking anterograde AV nodal conduction. This was observed in both AV nodal tachycardia and orthodromic AV reciprocating tachycardia (Swerdlow et al., 1987).

  • Beta-Adrenergic Blocking Properties : As a nonselective, competitive, ultra-short-acting beta-adrenergic blocking agent, Flestolol has been well-tolerated in studies involving healthy volunteers. It exhibited a linear increase in blood concentrations with increasing doses, and its blood concentrations correlated well with beta-adrenergic blockade, indicating its potential for controlled use in medical settings (Barton et al., 1986).

  • Use in Atrial Fibrillation and Flutter : Flestolol has demonstrated effectiveness in slowing ventricular response in new-onset atrial fibrillation and flutter. Its ultrashort-acting nature allows for rapid loss of therapeutic effect upon discontinuation, making it a useful agent in managing these arrhythmias (Steinberg et al., 1986).

  • Effects in Wolff-Parkinson-White Syndrome : In patients with Wolff-Parkinson-White syndrome, Flestolol showed a capacity to slow conduction over the accessory pathway during atrial fibrillation, suggesting its utility in managing ventricular rates in this condition (Swerdlow et al., 1988).

  • Myocardial Dysfunction and Angina : Flestolol has been studied for its antianginal effects, particularly in a canine model of exercise-induced myocardial dysfunction. It showed potential benefits in conditions of limited coronary reserve (Fischer et al., 1990).

  • Pharmacokinetics and Pharmacodynamics : Research on the pharmacokinetics and pharmacodynamics of Flestolol has been critical in understanding its short-acting nature and its effective clearance, which is primarily through extrahepatic routes. This research has provided valuable insights into the potential clinical applications and dosage control of Flestolol (Achari et al., 1985).

properties

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOQFLCMVIWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868981
Record name 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flestolol

CAS RN

87721-62-8, 100511-22-6
Record name Flestolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87721-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flestolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087721628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flestolol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100511226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLESTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI02075E1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLESTOLOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WX8P569M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
VS Murthy, WH Frishman - Pharmacotherapy: The Journal of …, 1988 - Wiley Online Library
Beta‐receptor‐blocking agents are commonly used in the management of various cardiovascular diseases. Recently, esmolol, a pharmacokinetically novel cardioselective beta‐…
R Achari, D Drissel, JD Hulse, V Bell… - The Journal of …, 1987 - Wiley Online Library
… 79% during flestolol infusion. There was a rapid recovery from beta blockade after termination of flestolol … We conclude that flestolol exhibits a very short half-life and is cleared mainly by …
Number of citations: 7 accp1.onlinelibrary.wiley.com
HF Stampfli, CY Quon - Research communications in molecular …, 1995 - europepmc.org
Flestolol, N (1, 1-dimethyl-2-ureidocthyl)-2-hydroxy-3-(o-fluorobenzoyloxy+++) propylamine,(F), is an ester containing an ultra short-acting beta blocker intended for the treatment of …
Number of citations: 24 europepmc.org
CD Swerdlow, J Peterson, P Turlapaty - American Heart Journal, 1986 - Elsevier
… that flestolol, a new ultra short-acting beta blocker, is significantly more potent than esmo101.3,4 We inves2 tigated the magnitude and duration of flestolol’s … 3x 4 We studied flestolol’s …
Number of citations: 13 www.sciencedirect.com
SD Barton, J Burge, P Turlapaty… - The Journal of Clinical …, 1986 - Wiley Online Library
… , flestolol was well tolerated at the effective beta‐blocking dose (5 μg/kg/min) for up to seven days. Flestolol … between blood concentrations of flestolol and beta‐adrenergic blockade. …
Number of citations: 7 accp1.onlinelibrary.wiley.com
R Achari, JD Hulse, D Drissel… - British journal of clinical …, 1985 - Wiley Online Library
… years, have shown that flestolol produced steady state weight 69-… al., 1984), flestolol produced a dose-dependent Flestolol … On study cokinetics of flestolol in man from a safety and day …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
J Strom, M Josephson, WH Frishman… - The Journal of …, 1988 - Wiley Online Library
… flestolol), at steady state during IV flestolol infusion (1, 5, and 10 μg/kg/min) and at 20 to 30 minutes after discontinuation (postinfusion). Flestolol… Flestolol produced clinically insignificant …
Number of citations: 6 accp1.onlinelibrary.wiley.com
P Turlapaty, J Burge, J Hulse, R Achari… - Clinical …, 1986 - Wiley Online Library
… activity of flestolol, a short‐acting β‐blocker, was investigated in 30 subjects. Flestolol infused … increase in systolic blood pressure occurred with flestolol at doses ranging from 0.5 to 15.0 …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
CY Quon, HF Stampfli - Research communications in chemical …, 1993 - europepmc.org
… of flestolol in dog blood, but acetylcholine, procaine, and chloroprocaine had no effect. Flestolol … The metabolism rate of flestolol decreased in individuals with atypical, fluoride-resistant …
Number of citations: 6 europepmc.org
CD Swerdlow, J Peterson, LB Liem - The American journal of cardiology, 1988 - Elsevier
… administration of flestolol in all 10 patients. Paired data recorded in the baseline state and after flestolol are listed in Table II. Effect of flestolol: During atria1 pacing, flestolol did not alter …
Number of citations: 5 www.sciencedirect.com

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